molecular formula C19H16N2O4S B604418 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile CAS No. 301312-83-4

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile

Cat. No. B604418
CAS RN: 301312-83-4
M. Wt: 368.4g/mol
InChI Key: SSCIXHQEENTINV-ATVHPVEESA-N
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Description

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a compound that has been studied for its potential applications in scientific research. It is a derivative of benzo[d]thiazole and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

Structural Analysis and Molecular Properties

Research has delved into the structural analysis of compounds closely related to the one , focusing on their crystalline forms and molecular geometries. For instance, studies on compounds like (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile have revealed insights into the Z geometry of the acrylonitrile group, intermolecular hydrogen bonding, and π–π stacking interactions, which contribute to their solid-state organization and potentially influence their reactivity and interaction with biological molecules (Penthala, Parkin, & Crooks, 2012), (Penthala, Parkin, & Crooks, 2012).

Synthesis and Chemical Properties

The synthesis of similar compounds, like (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, has been achieved through microwave-assisted Knoevenagel condensation under solvent-free conditions, which offers a green chemistry approach due to the absence of solvent and the efficient reaction conditions (Trilleras, Velasquez, Pacheco, Quiroga, & Ortíz, 2011). This methodological advancement could be applied to the synthesis of the compound , facilitating research and application development.

Potential Biological Activities

Although direct studies on the specific compound "(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile" are not available, related compounds have shown promising biological activities. For example, derivatives of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles have exhibited potent antispasmodic activities in both in vitro and in vivo studies, suggesting potential therapeutic applications in treating conditions associated with muscle spasms (Naruto, Mizuta, Sawayama, Yoshida, Uno, Kawashima, Sohji, Kadokawa, & Nishimura, 1982).

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-8-11(9-15(24-2)18(14)25-3)17(22)12(10-20)19-21-13-6-4-5-7-16(13)26-19/h4-9,22H,1-3H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCIXHQEENTINV-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=C(C#N)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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